2-(4-Methylbenzyl)thioadenosine
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Overview
Description
2-(4-Methylbenzyl)thioadenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily studied for its potential as a smooth muscle vasodilator and its ability to inhibit cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)thioadenosine typically involves the following steps:
Starting Materials: The synthesis begins with adenosine and 4-methylbenzyl chloride.
Thioether Formation: Adenosine is reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzyl)thioadenosine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioether group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Adenosine derivatives without the thioether group.
Substitution: Various substituted adenosine analogs depending on the substituent introduced.
Scientific Research Applications
2-(4-Methylbenzyl)thioadenosine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of thioether-linked nucleosides.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.
Mechanism of Action
2-(4-Methylbenzyl)thioadenosine exerts its effects primarily through its interaction with adenosine receptors. By mimicking adenosine, it can bind to these receptors and modulate various signaling pathways. This includes the activation of cyclic adenosine monophosphate (cAMP) pathways, leading to smooth muscle relaxation and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine (AICAR)
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-(4-Methylbenzyl)thioadenosine is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. Unlike other adenosine analogs, it has shown promising results in inhibiting cancer progression while also acting as a smooth muscle vasodilator .
Properties
Molecular Formula |
C18H21N5O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[6-amino-2-[(4-methylphenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4S/c1-9-2-4-10(5-3-9)7-28-18-21-15(19)12-16(22-18)23(8-20-12)17-14(26)13(25)11(6-24)27-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22)/t11-,13?,14+,17-/m1/s1 |
InChI Key |
CNHLXSDJHZQQGY-OVHGWZCWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
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